Comparative Inhibitory Activity Against Human Endothelial Nitric Oxide Synthase (eNOS)
The 4-methyl substitution on the tetrahydroquinolin-2-amine scaffold results in measurable, albeit modest, inhibitory activity against human endothelial nitric oxide synthase (eNOS). This differentiates it from the unsubstituted parent compound, for which no eNOS inhibitory data is reported in major public databases [1]. The IC50 value of 19.8 µM for 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine establishes a baseline for this specific scaffold and can be used to benchmark more potent analogs derived from this core [2].
| Evidence Dimension | eNOS Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 19.8 µM (1.98E+4 nM) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinolin-2-amine (CAS 139908-32-0) |
| Quantified Difference | Target compound shows measurable inhibition (19.8 µM); comparator has no reported activity in this assay. |
| Conditions | Inhibition of human eNOS, as reported in ChEMBL and BindingDB [2] |
Why This Matters
This data allows medicinal chemists to select the 4-methyl analog as a starting point for developing eNOS inhibitors, where even low micromolar activity can be optimized through further structural elaboration.
- [1] ChEMBL Database. Compound Report for CHEMBL58492 (4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine). European Bioinformatics Institute. View Source
- [2] BindingDB. Entry for BDBM50091789 (4-Methyl-5,6,7,8-tetrahydro-quinolin-2-ylamine). View Source
